molecular formula C14H22N2O B11167657 N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)acetamide

N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)acetamide

Cat. No.: B11167657
M. Wt: 234.34 g/mol
InChI Key: QUOBJAVGNGJAQS-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)acetamide is an organic compound with the molecular formula C14H22N2O. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group, a propyl chain, and a methylphenyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)acetamide typically involves the reaction between 4-methylphenylacetic acid and N,N-dimethylpropylamine under appropriate conditions. The reaction is usually catalyzed by agents such as lead acetate to enhance the reaction rate and yield . The process involves amidation, where the carboxylic acid group of 4-methylphenylacetic acid reacts with the amine group of N,N-dimethylpropylamine to form the desired amide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)acetamide involves its interaction with molecular targets such as sodium channels. By blocking these channels, the compound can modulate neuronal activity and exhibit potential therapeutic effects . The pathways involved include the inhibition of sodium ion influx, leading to altered cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methacrylamide
  • N-[3-(dimethylamino)propyl]acrylamide

Uniqueness

N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)acetamide is unique due to its specific structural features, such as the presence of a 4-methylphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural uniqueness contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C14H22N2O/c1-12-5-7-13(8-6-12)11-14(17)15-9-4-10-16(2)3/h5-8H,4,9-11H2,1-3H3,(H,15,17)

InChI Key

QUOBJAVGNGJAQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCCCN(C)C

Origin of Product

United States

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